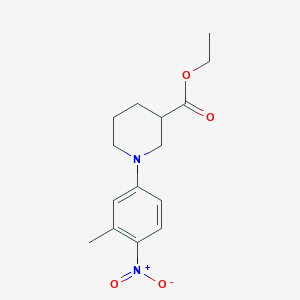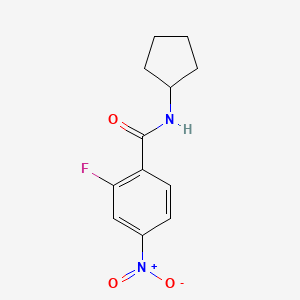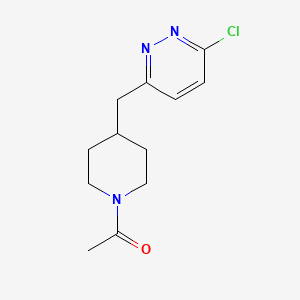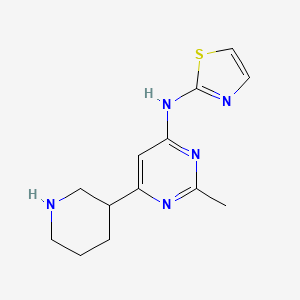
4-(Pyridin-2-yl)morpholine-2-carboxylic acid
Overview
Description
“4-(Pyridin-2-yl)morpholine-2-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine moiety is represented widely in natural products (NPs), especially in alkaloids isolated from plants or microorganisms .
Synthesis Analysis
The synthesis of this compound could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds could be investigated to understand the influence of these factors on biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” could be influenced by the presence of the pyrrolidine ring . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization is one of the advantages of this saturated scaffold .Scientific Research Applications
Antimicrobial Activities
4-(Pyridin-2-yl)morpholine-2-carboxylic acid and its derivatives, such as pyridine-2-carboxylic acid (picolinic acid), have been explored for their antimicrobial properties. A study highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. The DNA interactions of these compounds were also analyzed, showing promising results in molecular docking simulations (Ö. Tamer et al., 2018).
Applications in Coordination Chemistry
These compounds also find applications in coordination chemistry. For example, a study reported on the hydrothermal generation of metal-organic architectures using a pyridine-tricarboxylic acid derivative. These structures have potential applications in catalysis, molecular devices, and possibly in luminescent and photocatalytic properties (N. Zhao et al., 2019).
Role in Organic Synthesis and Catalysis
Another research aspect includes the synthesis of novel compounds for potential pharmacological applications. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones was studied, highlighting the versatility of these compounds in organic synthesis (M. Kandinska et al., 2006).
Pharmaceutical Applications
In the pharmaceutical domain, these compounds serve as intermediates in the synthesis of biologically active compounds. For example, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing small molecule inhibitors with potential anticancer activity (Linxiao Wang et al., 2016).
Inhibitors of the PI3K-AKT-mTOR Pathway
4-(Pyrimidin-4-yl)morpholines, structurally related to this compound, have been identified as privileged pharmacophores for inhibiting the PI3K and PIKKs pathways, important in cancer therapy. Their utility as kinase hinge binders and their role in developing selective dual inhibitors of mTORC1 and mTORC2 are significant (H. Hobbs et al., 2019).
Mechanism of Action
Future Directions
The future directions in the research of “4-(Pyridin-2-yl)morpholine-2-carboxylic acid” could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of clinically active drugs .
properties
IUPAC Name |
4-pyridin-2-ylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-7-12(5-6-15-8)9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJUOOVAAKIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)
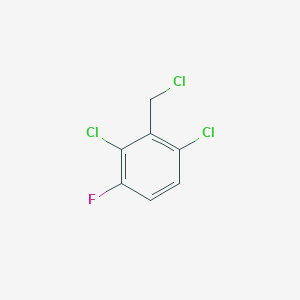
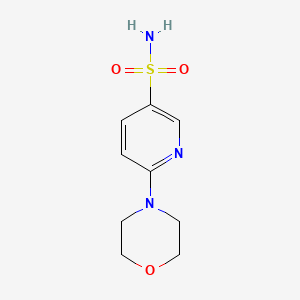
![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)
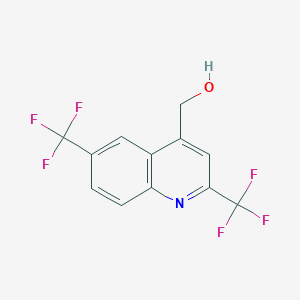
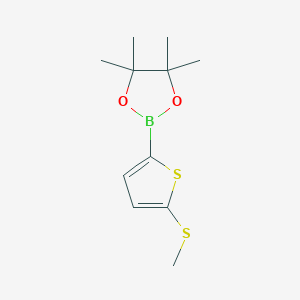
![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)
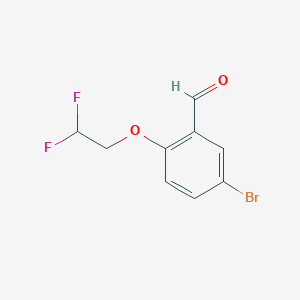

![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
